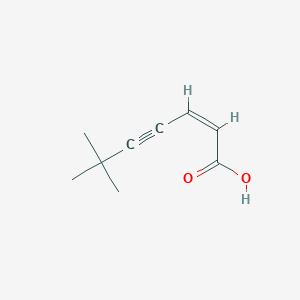

(Z)-6,6-dimethylhept-2-en-4-ynoic Acid

Description

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(Z)-6,6-dimethylhept-2-en-4-ynoic acid |

InChI |

InChI=1S/C9H12O2/c1-9(2,3)7-5-4-6-8(10)11/h4,6H,1-3H3,(H,10,11)/b6-4- |

InChI Key |

LLBLLOJABCZYKK-XQRVVYSFSA-N |

Isomeric SMILES |

CC(C)(C)C#C/C=C\C(=O)O |

Canonical SMILES |

CC(C)(C)C#CC=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which are subjected to specific reaction conditions to form the desired product. For instance, a common synthetic route might involve the use of a Grignard reagent to introduce the alkyne functionality, followed by a Wittig reaction to form the alkene.

Industrial Production Methods: In an industrial setting, the production of (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

There seems to be a misunderstanding in the query, as the provided search results focus on "(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid," not the Z isomer. However, considering that both are isomers and likely share similar properties, the following information, with an emphasis on the applications of (E)-6,6-Dimethyl-hept-2-en-4-ynoic acid, is provided.

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is a chemical compound with the molecular formula . It has a molecular weight of 152.19 g/mol and the IUPAC name 6,6-dimethylhept-2-en-4-ynoic acid. This compound is used in scientific research for chemistry, biology, medicine, and industry.

Scientific Research Applications

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid is a versatile building block in organic synthesis, which allows for the creation of complex molecules. Its reactivity makes it useful for studying enzyme-catalyzed reactions and metabolic pathways. Research includes its use as a precursor for drug development and it is utilized in the production of specialty chemicals and materials.

Chemical Reactions

(E)-6,6-Dimethyl-hept-2-en-4-ynoic acid can undergo oxidation, reduction, and substitution reactions. Oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes. Halogenation reactions may use reagents like bromine or chlorine.

Retrosynthesis Analysis

Terbinafine Production

Mechanism of Action

The mechanism by which (Z)-6,6-Dimethylhept-2-en-4-ynoic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include 2-Amino-6,6-dimethylhept-4-ynoic acid () and caffeic acid (3,4-dihydroxycinnamic acid; ). Key differences lie in functional groups, stereochemistry, and applications:

Key Observations:

Stereoelectronic Effects :

- The Z-configuration in the target compound introduces steric strain between substituents on C2 and C3, which may influence cycloaddition reactivity or polymer formation.

- The ene-yne system enables conjugation, enhancing stability compared to isolated unsaturated bonds.

Applications: Caffeic acid: Widely used in pharmacology and cosmetics due to antioxidant properties . 2-Amino variant: Likely serves as a non-proteinogenic amino acid for peptide modification or enzyme inhibition studies . Target compound: Potential utility in click chemistry (via alkyne groups) or as a monomer for conductive polymers.

Research Findings and Reactivity Trends

- Synthetic Accessibility: The amino analog () is commercially available, suggesting established synthetic routes, whereas the target compound’s Z-configuration may require stereoselective methods (e.g., Lindlar catalysis). Caffeic acid is naturally abundant, but its synthetic derivatives often focus on hydroxyl group modifications .

Thermal and Chemical Stability :

- Biological Activity: Amino-substituted analogs (e.g., ) may exhibit bioactivity akin to γ-aminobutyric acid (GABA) derivatives, whereas the target compound’s aliphatic structure could interact with lipid membranes or enzymes.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing (Z)-6,6-dimethylhept-2-en-4-ynoic Acid with high stereochemical purity?

- Methodological Answer : Optimize reaction parameters such as catalysts (e.g., Pd-mediated coupling for alkyne formation), solvent polarity, and temperature to favor the (Z)-isomer. Use spectroscopic monitoring (e.g., H NMR) to track stereochemistry. For example, low-temperature conditions may reduce isomerization. Ensure proper purification via chromatography or crystallization to isolate the desired product. Validate purity using HPLC or GC-MS .

Q. How can researchers resolve spectral ambiguities in characterizing (Z)-6,6-dimethylhept-2-en-4-ynoic Acid?

- Methodological Answer : Combine multiple techniques:

- H NMR : Identify olefinic protons (δ 5.5–6.5 ppm) and alkyne signals (sharp singlets near δ 2.5 ppm).

- IR Spectroscopy : Confirm C≡C stretches (~2100 cm) and carboxylic acid O-H stretches (~2500–3300 cm).

- X-ray Crystallography : Resolve stereochemistry if ambiguity persists. Cross-reference with computational models (e.g., DFT-based NMR predictions) .

Q. What computational methods are suitable for predicting the reactivity of (Z)-6,6-dimethylhept-2-en-4-ynoic Acid in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites. Benchmark against experimental data from analogous compounds (e.g., 4-hydroxy-4-methylpent-2-ynoic acid or 5-phenylpent-2-ynoic acid) .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies for (Z)-6,6-dimethylhept-2-en-4-ynoic Acid synthesis?

- Methodological Answer : Conduct a meta-analysis of published protocols, comparing variables like catalyst loading, solvent systems, and reaction times. Perform controlled replicate experiments to isolate confounding factors. Use statistical tools (e.g., ANOVA) to assess significance. Publish negative results to clarify discrepancies .

Q. What strategies mitigate instability of (Z)-6,6-dimethylhept-2-en-4-ynoic Acid under ambient storage conditions?

- Methodological Answer : Test stabilizers (e.g., antioxidants like BHT) or inert-atmosphere storage. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze by LC-MS. Compare with structurally similar acids (e.g., 4-chloro-2-phenyl benzoic acid) to infer degradation pathways .

Q. How can researchers validate the biological activity of (Z)-6,6-dimethylhept-2-en-4-ynoic Acid against conflicting in vitro/in vivo data?

- Methodological Answer : Design dose-response assays across multiple cell lines or animal models. Use orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity) to confirm specificity. Apply cheminformatics to correlate structural features (e.g., conjugated enyne system) with bioactivity trends in related compounds .

Data Presentation and Reproducibility

Table 1 : Example Data for Synthesis Optimization

| Condition | Yield (%) | Purity (HPLC) | (Z)-Isomer Selectivity |

|---|---|---|---|

| Pd(PPh), DMF | 62 | 95% | 88:12 (Z:E) |

| CuI, NEt, THF | 45 | 87% | 75:25 (Z:E) |

| Optimized (low temp.) | 78 | 98% | 94:6 (Z:E) |

Ethical and Technical Considerations

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral datasets. Use repositories like PubChem or NIST Chemistry WebBook for transparency .

- Error Reporting : Quantify uncertainties (e.g., ±5% yield variance) and document instrument calibration protocols to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.